molecular formula C24H20N4O5S3 B2457743 3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea CAS No. 397289-26-8

3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea

Cat. No.: B2457743
CAS No.: 397289-26-8
M. Wt: 540.63
InChI Key: XMMWMZFGVADYDN-UHFFFAOYSA-N
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Description

3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a complex organic compound that features a unique combination of chromenyl, thiazolyl, carbamothioyl, and pyrrolidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thiazolyl intermediates, followed by their coupling with the carbamothioyl and pyrrolidinylsulfonyl groups.

  • Step 1: Synthesis of Chromenyl Intermediate

      Reagents: 2-hydroxyacetophenone, malonic acid, and a suitable catalyst.

      Conditions: Reflux in ethanol.

      Reaction: Condensation reaction to form the chromenyl intermediate.

  • Step 2: Synthesis of Thiazolyl Intermediate

      Reagents: 2-aminothiazole and a suitable acylating agent.

      Conditions: Stirring at room temperature.

      Reaction: Acylation reaction to form the thiazolyl intermediate.

  • Step 3: Coupling Reaction

      Reagents: Chromenyl intermediate, thiazolyl intermediate, and carbamothioyl chloride.

      Conditions: Stirring in an inert atmosphere.

      Reaction: Coupling reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated derivatives or substituted benzamides.

Scientific Research Applications

3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamothioyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)carbamothioyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S3/c29-21(15-7-9-17(10-8-15)36(31,32)28-11-3-4-12-28)26-23(34)27-24-25-19(14-35-24)18-13-16-5-1-2-6-20(16)33-22(18)30/h1-2,5-10,13-14H,3-4,11-12H2,(H2,25,26,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMWMZFGVADYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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